4-Bromo-8-(2,2-difluoroethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-8-(2,2-difluoroethoxy)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and imparts unique properties, making them valuable in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-(2,2-difluoroethoxy)quinoline typically involves the introduction of bromine and difluoroethoxy groups into the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor undergoes bromination and subsequent substitution with a difluoroethoxy group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and difluoroethanol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-8-(2,2-difluoroethoxy)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form complex molecules.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, modifying its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
4-Bromo-8-(2,2-difluoroethoxy)quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antibacterial, antiviral, and anticancer compounds.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators for studying biological pathways.
Material Science: It is employed in the synthesis of organic semiconductors and liquid crystals for electronic devices.
Agricultural Chemistry: The compound is explored for its potential use as an agrochemical, targeting pests and diseases in crops.
Wirkmechanismus
The mechanism of action of 4-Bromo-8-(2,2-difluoroethoxy)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards molecular targets, leading to improved efficacy and reduced side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-8-fluoroquinoline
- 4-Bromo-7,8-difluoroquinoline
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Uniqueness
4-Bromo-8-(2,2-difluoroethoxy)quinoline is unique due to the presence of both bromine and difluoroethoxy groups, which impart distinct electronic and steric properties. These modifications enhance its reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H8BrF2NO |
---|---|
Molekulargewicht |
288.09 g/mol |
IUPAC-Name |
4-bromo-8-(2,2-difluoroethoxy)quinoline |
InChI |
InChI=1S/C11H8BrF2NO/c12-8-4-5-15-11-7(8)2-1-3-9(11)16-6-10(13)14/h1-5,10H,6H2 |
InChI-Schlüssel |
IFLJYWZJCOECJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=C1)OCC(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.